molecular formula C17H15N3O2S B2603433 (3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone CAS No. 1798485-72-9

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2603433
CAS No.: 1798485-72-9
M. Wt: 325.39
InChI Key: UQSFOINGOTULHT-UHFFFAOYSA-N
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Description

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C17H15N3O2S and its molecular weight is 325.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone is a compound of interest in the synthesis of various heterocyclic compounds, which have been extensively studied for their potential therapeutic applications. One of the primary areas of research involves the synthesis of heterocyclic compounds with potential anticancer and antimicrobial activities. For example, compounds with similar structural motifs have been synthesized and evaluated for their anticancer efficacy. Such research highlights the importance of heterocyclic chemistry in the development of new therapeutic agents (Gouhar & Raafat, 2015).

Anticancer and Antimicrobial Evaluation

The synthesis of compounds with similar structural frameworks to this compound has led to the discovery of new molecules with promising anticancer and antimicrobial properties. These compounds have undergone various biological evaluations to determine their efficacy against different cancer cell lines and microbial strains. The search for novel anticancer and antimicrobial agents is a crucial aspect of medicinal chemistry and drug discovery, underscoring the significance of synthetic heterocyclic compounds (Sondhi et al., 2000).

Pharmacological Screening

Pharmacological screening of synthesized heterocyclic compounds, including those related to this compound, is essential for identifying potential therapeutic agents. This process involves evaluating the biological activity of compounds against various disease models, including cancer and microbial infections. The findings from these screenings contribute to the development of new drugs with improved efficacy and safety profiles (Mistry & Desai, 2006).

Properties

IUPAC Name

[3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-5-4-7-14-15(11)19-17(23-14)22-12-9-20(10-12)16(21)13-6-2-3-8-18-13/h2-8,12H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSFOINGOTULHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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